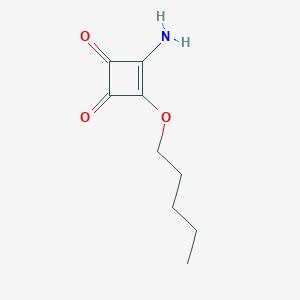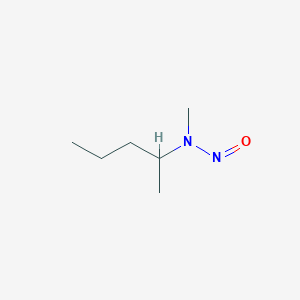
1-(3-Methylbuta-1,3-dien-1-yl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbuta-1,3-dien-1-yl)-4-nitrobenzene is an organic compound characterized by the presence of a nitro group attached to a benzene ring, which is further substituted with a 3-methylbuta-1,3-dien-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbuta-1,3-dien-1-yl)-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl chloride with 3-methylbuta-1,3-diene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbuta-1,3-dien-1-yl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition: The diene moiety can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or water.
Addition: Dienophiles like maleic anhydride, solvents such as toluene or xylene.
Major Products:
Reduction: 1-(3-Methylbuta-1,3-dien-1-yl)-4-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Addition: Cyclohexene derivatives from Diels-Alder reactions.
Scientific Research Applications
1-(3-Methylbuta-1,3-dien-1-yl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylbuta-1,3-dien-1-yl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diene moiety can also participate in cycloaddition reactions, forming adducts with biological molecules.
Comparison with Similar Compounds
1-(3-Methylbuta-1,3-dien-1-yl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-(3-Methylbuta-1,3-dien-1-yl)-4-chlorobenzene: Similar structure but with a chloro group instead of a nitro group.
1-(3-Methylbuta-1,3-dien-1-yl)-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: 1-(3-Methylbuta-1,3-dien-1-yl)-4-nitrobenzene is unique due to the presence of both a nitro group and a diene moiety, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
124831-24-9 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(3-methylbuta-1,3-dienyl)-4-nitrobenzene |
InChI |
InChI=1S/C11H11NO2/c1-9(2)3-4-10-5-7-11(8-6-10)12(13)14/h3-8H,1H2,2H3 |
InChI Key |
DOGGROQPDVVIKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)


![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)



![N-[Bis(4-methylphenyl)methyl]formamide](/img/structure/B14281275.png)
